molecular formula C14H20O9S B132815 1-Thio-beta-D-glucose tetraacetate CAS No. 19879-84-6

1-Thio-beta-D-glucose tetraacetate

Cat. No.: B132815
CAS No.: 19879-84-6
M. Wt: 364.37 g/mol
InChI Key: SFOZKJGZNOBSHF-UHFFFAOYSA-N
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Description

1-Thio-beta-D-glucose tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranose, is a chemical compound with the molecular formula C14H20O9S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and the remaining hydroxyl groups are acetylated. This compound is used in various chemical and biological applications due to its unique properties .

Scientific Research Applications

1-Thio-beta-D-glucose tetraacetate has several scientific research applications:

Safety and Hazards

Users are advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate . If swallowed, immediate medical assistance should be sought .

Future Directions

1-Thio-beta-D-glucose 2,3,4,6-tetraacetate has been used in the synthesis of aromatic glucosinolates with anti-inflammatory activity, as well as glucosylated poly(pentafluorostyrene) derivatives for coating magnetic iron oxide nanoparticles .

Biochemical Analysis

Biochemical Properties

1-Thio-beta-D-glucose tetraacetate plays a significant role in biochemical reactions, particularly as an inhibitor of the Maillard reaction between glucose and glycine . This compound interacts with various enzymes and proteins, including those involved in glycosylation processes. The acetyl groups on the glucose molecule can be hydrolyzed by esterases, releasing the active thiol group, which can then participate in thiol-disulfide exchange reactions with proteins and enzymes. These interactions can modulate the activity of enzymes and affect protein function.

Cellular Effects

This compound exhibits cytotoxic effects on various cell types. Studies have shown that it has moderate anticancer properties, with cytotoxicity observed in HeLa cells and human ocular lens epithelium cells . The compound influences cellular processes by interfering with cell signaling pathways and gene expression. It can induce oxidative stress and disrupt cellular metabolism, leading to cell death in certain cancer cell lines.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . The acetyl groups can be hydrolyzed, releasing the active thiol group, which can then participate in redox reactions. These interactions can alter the conformation and function of proteins, affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that its cytotoxic effects on cells can vary, with prolonged exposure leading to increased cell death and changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects . Studies have shown that there is a threshold dose above which the compound’s cytotoxic effects become pronounced, leading to tissue damage and organ dysfunction. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation and redox reactions. The compound can be metabolized by esterases, releasing the active thiol group, which can then participate in thiol-disulfide exchange reactions . These reactions can affect the redox state of cells and influence metabolic flux. The compound’s interactions with enzymes and cofactors can also modulate metabolite levels and impact cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via glucose transporters and distributed to different cellular compartments . Its localization and accumulation can be influenced by binding proteins and transporters that interact with the acetyl and thiol groups. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its activity and function can vary depending on its localization, with different effects observed in the cytoplasm, nucleus, and other organelles. The thiol group can interact with mitochondrial proteins, affecting mitochondrial function and cellular energy metabolism.

Preparation Methods

1-Thio-beta-D-glucose tetraacetate can be synthesized through several methods. One common synthetic route involves the acetylation of 1-thio-beta-D-glucose. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

1-Thio-beta-D-glucose tetraacetate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide can yield sulfonic acids, while reduction with LiAlH4 can produce the corresponding alcohol .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOZKJGZNOBSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19879-84-6
Record name NSC97032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-thio-beta-D-glucose 2,3,4,6-tetraacetate in the synthesis of the gold complexes described in the paper?

A1: 1-thio-beta-D-glucose 2,3,4,6-tetraacetate (SRH) is used as a reagent to introduce a thiolate ligand (SR) to a gold(III) complex. Specifically, it reacts with the complex [(CQ)Au(Cl)(2)]Cl (where CQ is chloroquine) to form [(CQ)Au(Cl)(SR)(Et(2)O)]Cl []. This suggests that the researchers were interested in investigating the impact of modifying the gold(III) complex with a thiolate ligand on its antimalarial activity.

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